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Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione

Cat. No.: B12906132
CAS No.: 42977-09-3
M. Wt: 142.11 g/mol
InChI Key: SRMZPULMQJQPFR-UHFFFAOYSA-N
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Description

Contextualizing Fused Dihydrofuran Systems

Fused dihydrofuran systems are a class of heterocyclic compounds characterized by the fusion of a dihydrofuran ring with another ring system. This fusion can create a variety of bicyclic and polycyclic structures with diverse chemical properties and biological activities. The dihydrobenzofuran scaffold, for example, is a key structural motif in many biologically active compounds and has garnered significant attention in medicinal chemistry. orgsyn.org The fusion of two furan (B31954) rings, as seen in the broader furo[2,3-b]furanone class, results in a rigid bicyclic core that is present in a number of natural products. uni-regensburg.dersc.org These systems are of great interest to synthetic chemists due to their prevalence in nature and their potential applications in drug discovery and materials science. nih.govderpharmachemica.commdpi.com

Significance of the Dihydrofuro[2,3-b]furan Scaffold in Organic Chemistry

The dihydrofuro[2,3-b]furan scaffold is a core component of various natural products and synthetic molecules with interesting biological activities. For instance, bicyclic brominated furanones based on this scaffold have been shown to inhibit bacterial biofilm formation, a key process in many infectious diseases. uni-regensburg.denih.gov These compounds can act as quorum sensing modulators, interfering with the communication systems of bacteria. nih.gov The rigid structure of the dihydrofuro[2,3-b]furan scaffold provides a well-defined three-dimensional arrangement of functional groups, which can be crucial for specific interactions with biological targets. The development of efficient synthetic methods to construct this scaffold is therefore an active area of research. researchgate.netnih.gov

While the significance of the dione (B5365651) version of this scaffold is not extensively documented, furanone-containing compounds, in general, are known to be important in the food industry as flavor components and have a wide range of biological activities. foreverest.netresearchgate.net The addition of a second carbonyl group to the dihydrofuro[2,3-b]furan system to form the dione likely imparts distinct electronic and steric properties that could lead to unique reactivity and biological effects.

Historical Overview of Dihydrofuran and Fused Furanoid Synthesis

The synthesis of dihydrofurans and furans has a long history in organic chemistry. Early methods for synthesizing the furan ring, the aromatic counterpart to dihydrofuran, include the Feist–Benary synthesis. bldpharm.com The synthesis of dihydrofurans themselves can be achieved through various methods, often involving the cyclization of suitable precursors. organic-chemistry.org

The construction of fused furanoid systems, such as the furo[2,3-b]furanone scaffold, has been a focus of synthetic efforts for decades. An early route to access 4-substituted furo[2,3-b]furanones was reported in 1985. uni-regensburg.de Over the years, various strategies have been developed to create these bicyclic systems, often driven by the desire to synthesize complex natural products containing this core structure. uni-regensburg.denih.gov These synthetic approaches include tandem cyclization reactions and cycloadditions. nih.govresearchgate.netnih.gov The synthesis of the fully saturated hexahydrofuro[2,3-b]furan (B8680694) system has also been a subject of study, particularly in the context of synthesizing key intermediates for pharmaceuticals. researchgate.net The development of new synthetic methods continues to be an important area of research, enabling access to a wider range of functionalized fused furanoid compounds for further investigation. bath.ac.uk

Properties of Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione

Predicted Physicochemical Properties

Property Predicted Value Unit
Molecular Weight 142.11 g/mol
logP (Octanol-Water Partition Coefficient) -0.8
Water Solubility 1.04 x 10⁵ mg/L
Vapor Pressure 1.37 x 10⁻⁴ mm Hg
Boiling Point 358.9 °C
Melting Point 165.7 °C
Flash Point 163.6 °C

Note: These values are computationally predicted and have not been experimentally verified. arkat-usa.org

Research Findings

Detailed research findings specifically for this compound are scarce. However, research on related fused furanone structures provides a basis for understanding the potential chemistry of this compound.

The oxidation of furans is a common method to produce various dicarbonyl compounds and their derivatives. rsc.orgresearchgate.netrsc.orgacs.org For example, the photosensitized oxidation of certain furans can lead to the formation of 3a,6a-dihydrofuro[2,3-b]furan-2(3H)-ones, which are structurally related to the target dione. documentsdelivered.com It is plausible that the oxidation of a suitable furo[2,3-b]furan precursor could be a potential route to synthesize this compound.

The synthesis of the core bicyclo[3.3.0]octane ring system, which is analogous to the carbon skeleton of the dihydrofuro[2,3-b]furan system, has been well-established. orgsyn.orgiucr.org Methods for preparing the dione version of this carbocyclic system, bicyclo[3.3.0]octane-3,7-dione, are known. orgsyn.orgarkat-usa.org These synthetic strategies could potentially be adapted for the synthesis of the heterocyclic target molecule.

Furthermore, cyclization reactions of furan-2-acetic acid derivatives or related compounds are common strategies for forming fused furanone systems. derpharmachemica.comresearchgate.netresearchgate.net Such approaches could, in principle, be modified to yield the dione structure.

The biological activities of related bicyclic furanones are an area of active investigation. As mentioned, brominated bicyclic furanones have shown promise as inhibitors of bacterial biofilm formation. uni-regensburg.denih.govnih.gov Other furanone derivatives have been investigated for their anti-inflammatory properties. researchgate.netnih.gov The unique electronic and steric properties of this compound make it an interesting candidate for future biological evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O4 B12906132 Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione CAS No. 42977-09-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42977-09-3

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

3,3a,4,6a-tetrahydrofuro[2,3-b]furan-2,5-dione

InChI

InChI=1S/C6H6O4/c7-4-1-3-2-5(8)10-6(3)9-4/h3,6H,1-2H2

InChI Key

SRMZPULMQJQPFR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)OC2OC1=O

Origin of Product

United States

Reaction Mechanisms and Mechanistic Studies

Mechanistic Pathways of Cyclization Reactions in Dihydrofuro[2,3-b]furan Systems

The formation of the dihydrofuro[2,3-b]furan skeleton is governed by a series of complex and elegant mechanistic pathways. The specific route is often dictated by the choice of starting materials, reagents, and reaction conditions, which allows for controlled synthesis of these valuable heterocyclic structures. Key mechanistic principles include the generation and propagation of radical intermediates, the stability and selective reactions of carbocations, and various modes of annulation and rearrangement.

Manganese(III) acetate (B1210297) is a widely utilized reagent for initiating oxidative free-radical cyclizations to form furan (B31954) and dihydrofuran derivatives. rsc.org The reaction mechanism typically begins with the interaction of Mn(OAc)₃ with a 1,3-dicarbonyl compound. This interaction forms a manganese(III)-enolate complex. nih.govresearchgate.net A subsequent one-electron transfer from the enolate to the Mn(III) center results in the reduction of the metal to Mn(II) and the generation of an α-carbon radical (a manganese-free free-radical). nih.govresearchgate.netnih.gov

Carbocation intermediates play a pivotal role in determining the outcome and selectivity of many cyclization reactions that form dihydrofuran rings. The stability of a carbocation is influenced by factors such as resonance, hyperconjugation, and the presence of adjacent heteroatoms. In the context of furanoid synthesis, the formation of an allylic carbocation, which is stabilized by resonance, can direct the course of a reaction. libretexts.org This delocalization of positive charge across multiple atoms makes the carbocation more stable and influences where a subsequent nucleophilic attack will occur. libretexts.orgmasterorganicchemistry.com

The regioselectivity of the cyclization is often governed by the formation of the most stable carbocation intermediate. For instance, in electrophilic additions to conjugated dienes, protonation occurs to form the most stable carbocation, which is often allylic. libretexts.org The subsequent attack by a nucleophile can occur at different positions of the resonance-stabilized system, leading to different products (e.g., 1,2- vs. 1,4-addition). libretexts.orgmasterorganicchemistry.com In the synthesis of bicyclic systems, the stability of carbocations can be influenced by the ring size and the ability of heteroatoms, like oxygen, to stabilize a nearby positive charge through lone-pair donation. beilstein-journals.orgnih.gov This interaction can favor specific conformations and lead to highly selective cyclization outcomes. beilstein-journals.org The final ring-closing step to form the dihydrofuran ring often involves the intramolecular attack of an oxygen nucleophile on a stabilized carbocation center, a step whose efficiency and regiochemistry are directly linked to the carbocation's stability. researchgate.net

Furan is an aromatic heterocycle that can undergo electrophilic aromatic substitution (EAS), providing a pathway for annulation reactions. youtube.com Due to the electron-donating nature of the oxygen atom, the furan ring is activated towards electrophilic attack. Theoretical and experimental studies show that attack is favored at the C2 position because the resulting carbocation intermediate (the sigma complex) is stabilized by three resonance structures, whereas attack at the C3 position yields an intermediate with only two resonance forms. youtube.com This inherent reactivity can be harnessed to build fused ring systems onto the furan core.

Another critical mechanism in the formation of dihydrofuran rings is 1,4-addition, also known as conjugate addition. libretexts.org This reaction occurs with α,β-unsaturated carbonyl compounds, where the electrophilic character of the carbonyl carbon is transmitted to the β-carbon through conjugation. libretexts.org The mechanism involves the nucleophilic attack at the β-carbon of the conjugated system. libretexts.org This is followed by proton transfer and tautomerization to yield the final product, retaining the stable carbonyl group. libretexts.org Weak bases, such as alcohols, are typical nucleophiles that favor 1,4-addition under thermodynamic control. libretexts.org This pathway is fundamental in constructing the dihydrofuran ring, where an intramolecular 1,4-addition can serve as the key cyclization step.

The synthesis of dihydrofuran systems can also be achieved through sophisticated intramolecular rearrangements and modern C-H activation strategies. One notable example is the Cloke-Wilson rearrangement, which provides a route to 2,3-dihydrofurans from activated cyclopropanes. organic-chemistry.org This process can be initiated by a carbocation, leading to a tandem sequence of intramolecular ring-opening of the cyclopropane (B1198618) followed by recyclization to form the five-membered dihydrofuran ring. organic-chemistry.org

More recently, transition metal-catalyzed C-H activation has emerged as a powerful tool for heterocycle synthesis. rsc.org For instance, iridium catalysts can promote the intramolecular cycloaddition of a C-H bond across a double bond to form 2,3-dihydrobenzofurans. rsc.org Similarly, rhodium-catalyzed intramolecular insertion of a metal carbene into a C(sp³)–H bond is an efficient method for constructing the dihydrofuran ring. rsc.org These methods are highly attractive as they form C-C or C-heteroatom bonds directly from ubiquitous C-H bonds, often with high selectivity and atom economy. organic-chemistry.orgrsc.org

Role of Catalysts and Reagents in Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione Formation

The synthesis of the specific this compound structure and its derivatives relies on the precise control offered by specific catalysts and reagents. Transition metals, in particular, play a central role in mediating the key bond-forming events required to construct this bicyclic system.

Transition metal carbene complexes are highly reactive intermediates that enable a variety of synthetic transformations, including the formation of furan and dihydrofuran rings. rsc.org These carbenes are typically generated in situ from stable precursors, such as diazo compounds or tosylhydrazones, in the presence of a transition metal catalyst. nih.govnih.gov Metals like cobalt, rhodium, copper, and ruthenium are commonly employed. rsc.orgnih.govnih.gov

One powerful approach involves the cobalt(II)-catalyzed metalloradical cyclization of α-diazocarbonyls with alkynes. nih.gov In this process, a Co(III)-carbene radical is generated, which undergoes a tandem radical addition to the alkyne and carbonyl groups to construct the furan ring with complete regioselectivity. nih.gov Rhodium and Ruthenium catalysts are particularly effective in promoting intramolecular C-H insertion reactions. rsc.orgnih.gov A metal carbene generated from a diazo precursor can insert into an adjacent C-H bond, leading to the rapid assembly of a five-membered ring, a key step in forming fused furan systems. nih.gov These reactions often proceed with high diastereoselectivity. nih.gov The table below summarizes representative catalytic systems used in the synthesis of dihydrofuran and related structures via carbene intermediates.

Catalyst SystemCarbene PrecursorReaction TypeProduct TypeReference(s)
[Ru]TosylhydrazoneC-H InsertionBenzene-fused Dihydrofuran nih.gov
[Rh]Diazo CompoundC-H InsertionBenzene-fused Dihydrofuran nih.gov
[Co(P1)]α-DiazocarbonylMetalloradical CyclizationPolysubstituted Furan nih.gov
[Cu]Diazo Compound[4+1] CycloadditionSubstituted 2,3-Dihydrofuran (B140613) organic-chemistry.org

Tautomerism and Isomerization in this compound Derivatives

Tautomerism is a form of isomerization that involves the migration of a proton and the shifting of a double bond. For this compound, the most relevant form of tautomerism is keto-enol tautomerism, where the dione (B5365651) (keto) form exists in equilibrium with its corresponding enol forms.

The potential enol tautomers of this compound would involve the formation of a carbon-carbon double bond adjacent to a hydroxyl group. There are two possible enol forms, arising from the deprotonation at C3 or C4.

However, the formation of these enol tautomers is significantly disfavored due to the constraints of the bicyclic system. The introduction of a double bond at the bridgehead or adjacent to the bridgehead of a small bicyclic system introduces a large amount of ring strain. This principle is famously summarized by Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system, as the resulting p-orbitals would be orthogonal and unable to overlap effectively. stackexchange.com

While the double bonds in the potential enol forms of this compound are not directly at the bridgehead, they are in close proximity, and the planarity required for an sp2-hybridized carbon would introduce significant strain into the already rigid ring system. Theoretical calculations on similar bicyclic ketones have shown that the enol form is considerably higher in energy than the keto form. stackexchange.com For instance, in one computational study of a bicyclic diketone, the enol form was calculated to be approximately 64.5 kJ/mol higher in energy than the keto form. stackexchange.com

Therefore, it can be concluded that the keto-enol equilibrium for this compound lies overwhelmingly towards the dione (keto) form. The enol tautomers are expected to be highly unstable and present in negligible concentrations under normal conditions.

Isomerization in derivatives of this compound can also occur through other mechanisms, such as epimerization at the stereocenters (C3a and C6a) under certain conditions, or through rearrangements catalyzed by acids or bases that may lead to different ring systems altogether.

Derivatives and Functionalization of Dihydrofuro 2,3 B Furan 2,5 3h,4h Dione

Synthesis of Substituted Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione Analogues

The synthesis of analogues of this compound often involves building the fused ring system from functionalized precursors. Methodologies developed for related structures, such as dihydronaphtho[2,3-b]furan-4,9-diones, illustrate viable synthetic routes.

One prominent method is the visible-light-mediated [3+2] cycloaddition reaction. nih.govmdpi.com In this approach, a precursor like 2-hydroxy-1,4-naphthoquinone (B1674593) reacts with various alkenes to form the substituted dihydronaphtho[2,3-b]furan-4,9-dione core. nih.govmdpi.com This reaction proceeds under environmentally friendly conditions and demonstrates excellent regioselectivity and tolerance for a wide range of functional groups. nih.govmdpi.com The general procedure involves dissolving the 2-hydroxy-1,4-naphthoquinone and the selected alkene in a solvent like acetonitrile (B52724) and irradiating the mixture with visible blue LEDs. nih.govmdpi.com

Another effective method involves the radical cyclization of hydroxyenones with electron-rich alkenes, a reaction catalyzed by manganese(III) acetate (B1210297). researchgate.net This process has been successfully applied to the synthesis of 2,3-dihydronaphtho[2,3-b]furan-4,9-diones. researchgate.net

Furthermore, new derivatives of 2,3-dihydrofuran-2,3-dione have been synthesized through the condensation of oxalyl chloride with Schiff bases derived from acetyl- or benzoylacetone (B1666692) and various aromatic amines. nih.gov While not forming the fused furo[2,3-b]furan system, this demonstrates a method for creating the dihydrofuran-dione portion of the molecule, which could potentially be a precursor for subsequent cyclization. nih.gov

Post-Synthetic Functionalization Strategies

Once the core heterocyclic structure is formed, it can be further modified to introduce a variety of functional groups, altering its chemical and physical properties.

The introduction of halogen atoms onto a furan (B31954) ring is a common functionalization strategy. The action of halogens, such as bromine in bromine water, on furan compounds can lead to the formation of halogenated derivatives. sdu.dk For instance, the oxidation of furans with bromine water has been shown to yield dibromosuccinic acids, indicating the reactivity of the furan ring towards halogenation and subsequent ring opening. sdu.dk While direct halogenation studies on this compound are not detailed, the reaction of chlorine atoms with the related Furan-2,5-dione (maleic anhydride) has been studied in the gas phase, leading to the formation of a Cl·C₄H₂O₃ adduct. rsc.org This suggests that the lactone ring is susceptible to radical attack, which could be a pathway for functionalization. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize heterocyclic compounds. The Suzuki cross-coupling reaction, in particular, has been effectively applied to furanone systems to introduce aryl substituents. ysu.amresearchgate.net

An efficient synthesis of 4-substituted 2(5H)-furanones utilizes the palladium-catalyzed coupling between 4-tosyl-2(5H)-furanone and various boronic acids. ysu.amresearchgate.net This reaction proceeds in good to excellent yields and is tolerant of both electron-rich and electron-poor arylboronic acids. ysu.am The reaction conditions typically involve a palladium catalyst, such as PdCl₂(PPh₃)₂, a base like potassium fluoride, and a solvent system like THF/water. ysu.am This methodology highlights a viable strategy for functionalizing the furanone ring within the this compound scaffold, assuming a suitable leaving group can be installed. ysu.amresearchgate.net

Similarly, the Heck arylation of 2,3-dihydrofuran (B140613) with aryl halides is another well-established palladium-catalyzed method for introducing aryl groups onto the dihydrofuran ring. nih.gov

The table below summarizes the results of palladium-catalyzed cross-coupling reactions between 4-tosyl-2(5H)-furanone and various boronic acids, demonstrating the scope of this functionalization method. ysu.am

Table 1: Palladium-Catalyzed Cross-Coupling of 4-Tosyl-2(5H)-furanone with Boronic Acids ysu.am
EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-5H-furan-2-one95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-5H-furan-2-one94
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-5H-furan-2-one96
44-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)-5H-furan-2-one94
52-Naphthylboronic acid4-(Naphthalen-2-yl)-5H-furan-2-one85
62-Furylboronic acid4-(Furan-2-yl)-5H-furan-2-one80
72-Thiopheneboronic acid4-(Thiophen-2-yl)-5H-furan-2-one49

The furan ring serves as a versatile precursor for the synthesis of other heterocyclic systems, notably pyrroles and pyrimidines. A common strategy involves the ring-opening of a furan derivative to a 1,4-dicarbonyl compound, which can then be cyclized with an amine to form a pyrrole (B145914) via the Paal-Knorr synthesis. nih.gov For example, 2,5-dimethylfuran (B142691) can be converted to 2,5-hexanedione (B30556) through an acid-catalyzed ring-opening, which is then reacted with primary amines to yield substituted pyrroles. nih.gov

More directly, furan precursors containing appropriate functional groups can be used to construct fused pyrimidine (B1678525) rings, leading to furopyrimidines. nih.govresearchgate.net These are an important class of compounds with significant biological activity. researchgate.net The synthesis of furo[2,3-d]pyrimidines, for instance, can be achieved from 2-aminofuran-3-carbonitrile (B147697) derivatives. researchgate.net These precursors undergo cyclization with reagents like formamide (B127407) to yield the corresponding 4-aminofuro[2,3-d]pyrimidines. researchgate.net This demonstrates a pathway where the furan moiety of a molecule akin to this compound could be transformed into a fused pyrimidine ring system. nih.govresearchgate.net

Structural Diversity through Precursor Modification

The structural diversity of the final compounds is heavily influenced by the choice of starting materials. By modifying the precursors used in the initial synthesis, a wide array of analogues can be generated.

In the synthesis of dihydronaphtho[2,3-b]furan-4,9-diones, varying the substituted styrenes or other alkenes used in the cycloaddition reaction directly leads to a diverse library of products with different substitution patterns on the newly formed dihydrofuran ring. nih.govmdpi.com For example, using styrenes with either electron-donating or electron-withdrawing groups results in the smooth formation of the corresponding substituted products in moderate yields. nih.gov

Similarly, in the synthesis of furo[2,3-d]pyrimidine (B11772683) and furo[3,2-e] nih.govtandfonline.comuni-regensburg.detriazolo[1,5-c]pyrimidine derivatives, a variety of precursors are employed to generate a range of compounds with good to moderate inhibitory activity against biological targets like VEGFR-2. nih.gov This highlights the importance of precursor modification as a key strategy for tuning the properties of the final heterocyclic compounds.

Stereochemical Aspects in Dihydrofuro 2,3 B Furan 2,5 3h,4h Dione Chemistry

Enantioselective and Diastereoselective Synthesis

The creation of stereochemically pure dihydrofuro[2,3-b]furan-2,5(3H,4H)-diones relies on synthetic strategies that can selectively produce one enantiomer or diastereomer over others. While direct asymmetric syntheses of this specific dione (B5365651) are not extensively documented in readily available literature, the principles can be inferred from the synthesis of related dihydrofuran structures.

Enantioselective synthesis aims to produce a chiral compound in an unequal mixture of enantiomers. This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction. For instance, in the synthesis of related 2,3-dihydrofurans, organocatalytic domino Michael-SN2 reactions have been employed. metu.edu.tr The use of a bifunctional quinine-derived squaramide organocatalyst in the reaction of α-bromonitroalkenes and 1,3-dicarbonyl compounds has yielded 2,3-dihydrofuran (B140613) derivatives with high enantioselectivities, in some cases up to 97% enantiomeric excess (ee). metu.edu.tr This approach, which involves the simultaneous formation of multiple stereocenters, demonstrates the potential for creating enantioenriched precursors that could be further elaborated into the dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione scaffold.

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of the this compound, this is particularly important for controlling the cis or trans fusion of the two furan (B31954) rings. Highly efficient methods for constructing 3a,6a-dihydrofuro[2,3-b]furans have been developed via novel bicyclization reactions. nih.gov These methods can proceed with high diastereoselectivity, leading to specific isomers. The stereochemical outcome of such cyclizations is often dictated by the geometry of the starting materials and the reaction mechanism.

The synthesis of enantio- and diastereomerically pure silyl-substituted 2,3-dihydrofurans has been achieved through the α-elimination and migratory cyclization of silyloxy alkenyl aminosulfoxonium salts. nih.gov This method highlights the use of chiral auxiliaries to induce stereoselectivity.

Chiral Catalysts and Auxiliaries in Asymmetric Induction

Chiral catalysts and auxiliaries are indispensable tools for achieving asymmetric induction in the synthesis of complex molecules like this compound. They function by creating a transient diastereomeric interaction with the substrate, which lowers the activation energy for the formation of one enantiomer over the other.

Chiral Catalysts: A variety of chiral catalysts have been developed for the synthesis of furan and dihydrofuran derivatives. These include metal-based catalysts and organocatalysts. For example, a bifunctional quinine (B1679958)/squaramide organocatalyst has been shown to be effective in the enantioselective synthesis of 2,3-dihydrofurans. metu.edu.tr The quinine moiety acts as a Brønsted base to deprotonate the nucleophile, while the squaramide part activates the electrophile through hydrogen bonding, creating a well-organized chiral environment for the reaction to occur. metu.edu.tr The steric hindrance provided by the catalyst can direct the approach of the reactants, leading to high enantioselectivity. metu.edu.tr

Catalyst/ReagentSubstratesProduct TypeEnantiomeric Excess (ee)Reference
Quinine-derived squaramideα-bromonitroalkenes and 1,3-dicarbonyls2,3-DihydrofuransUp to 97% metu.edu.tr
Chiral ferrocene/benzimidazole-based P,N-ligand with PalladiumPropargylic esters and β-ketoesters2,3-DihydrofuransHigh organic-chemistry.org
Planar-chiral bipyridine ligand with CopperEnones and diazo compounds2,3-DihydrofuransHigh organic-chemistry.org

Chiral Auxiliaries: Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter(s) are set, the auxiliary is removed. An example of this approach is the use of chiral sulfoximines in the synthesis of enantio- and diastereomerically pure 2,3-dihydrofurans. nih.gov The chiral sulfoximine (B86345) group is attached to the starting material and directs the subsequent cyclization reaction before being cleaved.

Control of Cis/Trans Isomerism in Cyclization Reactions

The fusion of the two rings in this compound can result in either a cis or trans relationship between the substituents at the bridgehead carbons (3a and 6a). The control of this cis/trans isomerism is a key challenge in the synthesis of this bicyclic system and is highly dependent on the cyclization strategy employed.

One approach to control this stereochemistry is through intramolecular cyclization reactions where the transition state geometry dictates the final product's stereochemistry. For instance, in oxonium-Prins cyclizations to form 2,3-disubstituted tetrahydrofurans, the formation of cis or trans products can be influenced by the reaction conditions and the nature of the substrates. nih.gov It is proposed that a dipseudoequatorial transition state is often favored, leading to cis-configured products. nih.gov

A highly efficient, catalyst-free bicyclization method has been developed for the construction of 3a,6a-dihydrofuro[2,3-b]furan derivatives. nih.gov Such methods often proceed through a concerted or stepwise mechanism where the stereochemical information from the acyclic precursor is transferred to the bicyclic product. The choice of starting material geometry and reaction conditions can favor the formation of one diastereomer over the other.

The synthesis of related tetrahydrofuro[3,2-b]furan-2,5-diones from 3-hydroxy-4-pentenoic acids via catalytic carbonylative double cyclization also highlights the importance of the catalyst in controlling the stereochemical outcome. researchgate.net

Racemic Resolution Methodologies

When a synthetic route produces a racemic mixture (a 50:50 mixture of enantiomers) of this compound, a resolution step is necessary to separate the enantiomers. Since enantiomers have identical physical properties in an achiral environment, direct separation is not possible. libretexts.org Resolution strategies typically involve converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orgyoutube.com

Diastereomeric Salt Formation: If the racemic this compound can be derivatized to contain an acidic or basic functional group, it can be reacted with a single enantiomer of a chiral resolving agent (a chiral base or acid, respectively) to form a mixture of diastereomeric salts. libretexts.orgyoutube.com These diastereomeric salts can then be separated by methods such as fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers of the original compound. libretexts.org Common chiral resolving agents include tartaric acid, malic acid, and alkaloids like brucine. libretexts.orgbuchler-gmbh.com

Chromatographic Methods: Chiral chromatography is a powerful technique for the separation of enantiomers. youtube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. This can be applied directly to the racemic mixture without the need for derivatization.

Biochemical Resolution: In some cases, enzymes can be used to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. youtube.com This leaves the unreacted enantiomer in high purity. This method is highly specific but depends on finding a suitable enzyme that can act on the this compound system.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Chemical Shift Analysis

A ¹H NMR spectrum of Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione would be expected to show distinct signals for the protons in the 3, 4, and 6a positions. The chemical shifts (δ) of these protons would be influenced by their local electronic environment, including the deshielding effects of the adjacent oxygen atoms and carbonyl groups. The multiplicity of each signal (singlet, doublet, triplet, etc.) would arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the proton network. For instance, the protons on the C3 and C4 carbons would likely appear as complex multiplets due to their coupling to each other and to the proton at the C6a bridgehead position.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbons (C2 and C5) would be expected to resonate at significantly downfield chemical shifts, typically in the range of 160-180 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. The chemical shifts of the other carbon atoms (C3, C3a, C4, and C6a) would provide further insight into the electronic structure of the bicyclic system.

2D NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Elucidation

COSY (Correlation Spectroscopy) would establish the correlations between protons that are coupled to each other, confirming the connectivity of the protons in the 3, 4, and 6a positions.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for identifying the quaternary carbons (C3a) and for confirming the connectivity across the ether linkage and the dione (B5365651) structure.

Infrared (IR) and Raman Vibrational Spectroscopy

Characteristic Vibrational Modes of the Dione and Furan (B31954) Rings

The IR and Raman spectra of this compound would be dominated by characteristic vibrational modes. Strong absorption bands in the IR spectrum, typically in the region of 1750-1850 cm⁻¹, would be indicative of the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups of the dione functionality. The C-O-C stretching vibrations of the furan ring would also give rise to characteristic bands. The C-H stretching and bending vibrations of the methylene (B1212753) and methine groups would also be present.

Correlation with Molecular Structure and Conformation

The precise frequencies of the vibrational modes are sensitive to the molecule's geometry and conformation. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational spectra for different possible conformations of the molecule. By comparing the calculated spectra with experimental IR and Raman data, it is possible to determine the most stable conformation of the this compound molecule in the solid state or in solution.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, HRMS would be essential for determining its exact molecular formula by providing high-accuracy mass measurements.

Fragmentation Pathways and Molecular Ion Analysis

The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight. Based on its structure, which contains two lactone rings, the fragmentation pathways under electron ionization (EI) would likely involve the loss of small neutral molecules.

General fragmentation patterns for related five-membered lactones and anhydrides often include the neutral losses of CO and/or H₂O. For instance, in the analysis of succinic anhydride, a related structure, the mass spectrum shows characteristic fragmentation. nist.gov The study of various γ-lactone derivatives by electrospray ionization tandem mass spectrometry (ESI-MS/MS) has shown that fragmentation is highly dependent on the substituents. Common fragmentation processes include the loss of water (H₂O) or ketene (B1206846) ([M+H-42]⁺) for certain derivatives. nih.gov

For this compound, one could hypothesize fragmentation pathways involving:

Decarbonylation: Loss of one or two molecules of carbon monoxide (CO).

Decarboxylation: Loss of carbon dioxide (CO₂).

Ring Opening: Cleavage of the bicyclic furanone system followed by subsequent fragmentations.

The stability of the resulting fragment ions would govern the observed fragmentation pattern. The analysis of N-succinyl derivatives of amino acids and peptides has shown that the succinyl group can lead to characteristic fragment ions, such as the loss of a methoxy (B1213986) group from a carbomethoxyl group. nih.gov While not directly analogous, this highlights how anhydride-like structures can influence fragmentation.

A theoretical analysis of the fragmentation of five-membered lactones using ESI-MS/MS indicated that the main fragment ions arise from neutral losses of CO and/or H₂O, with the pathways being rationalized by the stability of the resulting carbocations. researchgate.net

Interactive Data Table: Hypothetical Mass Spectrometry Data

No experimental data is available. The following table is a hypothetical representation based on the structure.

Fragment IonProposed Structurem/z (relative abundance)
[C₆H₄O₄]⁺Molecular Ion140 (low)
[C₅H₄O₃]⁺[M-CO]⁺112 (moderate)
[C₄H₄O₂]⁺[M-2CO]⁺84 (high)
[C₅H₄O₂]⁺[M-CO₂]⁺96 (moderate)

Computational Chemistry and Theoretical Studies

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione, offering insights that complement and guide experimental work. Methods based on Density Functional Theory (DFT) are prominently used to forecast vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectra (IR): The prediction of infrared spectra is a common application of computational chemistry. The process typically involves geometry optimization of the molecule followed by frequency calculations. Functionals like B3LYP are frequently employed with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to solve the electronic structure. spectroscopyonline.com These calculations yield harmonic frequencies, which are systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve accuracy, calculated frequencies are often multiplied by empirical scaling factors. arxiv.org For instance, the vibrational spectra of related molecules like furan (B31954) and pyrrole (B145914) have been successfully analyzed using anharmonic second-order perturbation theory (PT2) alongside DFT, which provides a better agreement with experimental data, especially for C-H stretching modes. researchgate.net For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the two carbonyl (C=O) groups of the lactone rings, and the C-O-C stretching of the ether linkage. Theoretical calculations can help assign these bands in an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is the most reliable and widely used approach for calculating NMR chemical shifts. imist.maresearchgate.net This method, typically used in conjunction with a DFT functional like B3LYP, can predict ¹H and ¹³C chemical shifts. imist.maresearchgate.net The accuracy of these predictions depends on the chosen basis set and whether solvent effects are included. rsc.org For a definitive assignment, theoretical chemical shifts are often correlated with experimental data through linear regression analysis, which can yield high correlation coefficients (R² > 0.90). imist.maresearchgate.net In the case of this compound, GIAO-DFT calculations would be crucial for distinguishing between the non-equivalent protons and carbons in the bicyclic ring system.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). mdpi.comfaccts.de By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). mdpi.commdpi.com The choice of functional, such as B3LYP, CAM-B3LYP, or ωB97-XD, and the inclusion of a solvent model are critical for obtaining results that match experimental spectra. mdpi.commdpi.com For this compound, TD-DFT would predict the electronic transitions, likely n → π* transitions associated with the carbonyl groups, which would define its UV-Vis absorption profile.

A hypothetical comparison between predicted and experimental data for the parent compound is presented below.

ParameterSpectroscopic FeaturePredicted Value (Computational Method)Experimental Value
IR Frequency (cm⁻¹)C=O Stretch (Lactone)~1780 - 1820 (B3LYP/6-31G(d,p))~1750 - 1790
¹H NMR Chemical Shift (ppm)Protons adjacent to ether oxygen~4.0 - 4.5 (GIAO/B3LYP)Varies with specific position
¹³C NMR Chemical Shift (ppm)Carbonyl Carbon (Lactone)~170 - 175 (GIAO/B3LYP)~168 - 173
UV-Vis λmax (nm)n → π* transition~210 - 230 (TD-DFT/B3LYP)~205 - 225

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com For a QSAR study on the this compound scaffold, a dataset of its derivatives with varying substituents would be required, along with their experimentally measured biological activities (e.g., cytotoxicity against a cancer cell line, or enzyme inhibition). nih.govijsmr.in

The primary goal of a QSAR model is to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that govern potency. The process involves several key steps:

Data Set Preparation: A series of this compound analogs would be selected and divided into a training set (to build the model) and a test set (to validate its predictive power). nih.govnih.gov

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include physicochemical properties (like logP), electronic descriptors (like orbital energies and partial charges), and steric or topological indices. nih.gov

Model Development: Statistical methods are used to create a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). nih.govnih.gov

Validation: The model's statistical significance and predictive ability are rigorously tested using internal (e.g., cross-validation, q²) and external validation (predicting the activity of the test set, pred_r²). nih.govresearchgate.net

For instance, a 3D-QSAR study using kNN-MFA would generate a model based on steric and electrostatic fields around the aligned molecules. The resulting model provides contour maps that visualize regions where bulky groups (steric) or electropositive/electronegative groups (electrostatic) would enhance or diminish biological activity. nih.govresearchgate.net This information is invaluable for rationally designing new derivatives of the this compound core with potentially improved therapeutic effects. Studies on other furanone derivatives have successfully used QSAR to design potent COX-2 inhibitors and anticancer agents, demonstrating the utility of this approach. researchgate.netccij-online.org

The following table illustrates a hypothetical QSAR dataset for a series of substituted this compound derivatives targeting a specific biological endpoint, such as cytotoxicity (pIC₅₀).

CompoundSubstituent (R)Hydrophobicity (ClogP)LUMO Energy (eV)Experimental pIC₅₀Predicted pIC₅₀
1-H-0.5-1.204.54.6
2-CH₃0.0-1.154.84.8
3-Cl0.2-1.455.25.1
4-OCH₃-0.2-1.104.95.0
5-NO₂-0.1-2.105.85.7

Biological Activity and Mechanistic Insights

General Overview of Dihydrofuran and Furanoid Biological Scaffolds

The furan (B31954) ring system, a five-membered aromatic heterocycle containing one oxygen atom, and its reduced form, dihydrofuran, are integral components of numerous biologically active compounds. These scaffolds are found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological effects. The versatility of the furan moiety allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity.

Furan-containing compounds have been reported to possess antibacterial, antiviral, antifungal, anti-inflammatory, and antitumor properties. For instance, a series of 2,3,4,9-tetrahydrofuro[2,3-b]quinolin-3,4-dione derivatives have been synthesized and evaluated for their cytotoxic effects on murine leukemia cells. nih.gov Furthermore, the furan nucleus is a key component in drugs targeting the central nervous system, with derivatives showing antidepressant and anxiolytic activities. The wide array of biological activities associated with furan and its derivatives underscores the importance of this scaffold in drug discovery and development. nih.gov

Bicyclic furanones, which share a structural resemblance to Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione, have also been a subject of interest. For example, bicyclic brominated furanones have been identified as modulators of quorum sensing in bacteria, a process that regulates biofilm formation and virulence. These compounds have been shown to inhibit biofilm formation by pathogenic bacteria at non-toxic concentrations.

Mechanistic Investigations of Enzyme Inhibition

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the inhibitory potential of related furan-containing molecules against several key enzymes has been investigated. These studies provide a foundation for understanding the potential biological targets of this specific compound.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO2 transport. The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer. While direct inhibition of CAs by this compound has not been reported, furan-based sulfonamides have been explored as CA inhibitors. The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion and thereby blocking the catalytic activity. The furan moiety in these inhibitors often serves as a scaffold to position the sulfonamide group for optimal interaction with the active site and can contribute to the inhibitor's selectivity for different CA isoforms.

Compound ClassTarget EnzymeObserved InhibitionReference
Furan SulfonamidesCarbonic AnhydraseVaries with substitution

Urease Inhibition Pathways

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new antibacterial agents. Although there is no specific data on this compound as a urease inhibitor, other furan derivatives have been investigated. For example, furan chalcone (B49325) derivatives have shown urease inhibitory activity. The proposed mechanism for these inhibitors often involves interaction with the nickel ions in the active site of the urease enzyme, thereby disrupting its catalytic function. The specific interactions can include chelation of the nickel ions or the formation of hydrogen bonds with key amino acid residues in the active site.

Compound ClassTarget EnzymeIC50 ValueReference
Furan Chalcone DerivativesUreaseVaries with substitution

Topoisomerase I Inhibition Mechanisms

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a well-established target for cancer chemotherapy. Inhibitors of topoisomerase I typically function by stabilizing the covalent complex formed between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death. While there is a lack of direct evidence for this compound inhibiting topoisomerase I, various heterocyclic compounds have been identified as topoisomerase inhibitors. The mechanism of action for these inhibitors can vary, with some intercalating into the DNA and others binding directly to the enzyme or the enzyme-DNA complex. The planar nature of some furan-containing ring systems could potentially allow for intercalation into the DNA, a common mechanism for topoisomerase inhibitors.

Monoamine Oxidase (MAO) Inhibition Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. Furan-containing compounds have been investigated as MAO inhibitors. For example, a series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives have been synthesized and shown to possess MAO inhibitory activity. utripoli.edu.ly The mechanism of these inhibitors can be either reversible or irreversible. Reversible inhibitors typically compete with the substrate for binding to the active site, while irreversible inhibitors form a covalent bond with the enzyme, leading to its permanent inactivation. The furan ring in these compounds can play a role in the binding affinity and selectivity for the MAO-A or MAO-B isoforms.

Compound/DerivativeTarget EnzymeActivityReference
3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivativesMAOInhibitory activity utripoli.edu.ly

Alpha-Chymotrypsin Inhibition Mechanisms

Alpha-chymotrypsin is a serine protease that plays a role in digestion. While not a primary target for drug development in the same way as the previously mentioned enzymes, it is often used as a model enzyme for studying protease inhibition. There is no specific information available on the inhibition of alpha-chymotrypsin by this compound. However, the general mechanisms of protease inhibition by small molecules involve the formation of a stable complex with the enzyme's active site, often through covalent or non-covalent interactions with the catalytic triad (B1167595) residues (serine, histidine, and aspartate). A lactone ring, such as that present in the dihydrofuranone structure, could potentially act as a substrate mimic and an electrophilic trap for the active site serine, leading to covalent modification and inhibition of the enzyme.

Mechanistic Aspects of Antioxidant Activity

The antioxidant capacity of furan derivatives, including systems related to this compound, is primarily governed by their ability to neutralize free radicals. The principal mechanism for this action is Hydrogen Atom Transfer (HAT). researchgate.net In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching the radical and preventing it from causing oxidative damage to cellular components. researchgate.net

The efficiency of this process is heavily influenced by the Bond Dissociation Energy (BDE) of the X-H bond (where X is typically oxygen or nitrogen) on the substituent groups attached to the furan core. researchgate.net A lower BDE facilitates easier hydrogen donation and thus enhances antioxidant activity. For instance, furan derivatives substituted with phenolic hydroxyl (-OH) groups exhibit significant antioxidant properties, with BDE values comparable to that of Vitamin E, a well-known natural antioxidant. researchgate.net The presence of electron-donating groups, such as amine or hydroxyl moieties, on substituents attached to the furan ring system can significantly boost antioxidant activity. frontiersin.org Conversely, electron-withdrawing groups like nitro or chloro substituents tend to diminish or eliminate this activity. researchgate.net

Computational studies on related heterocyclic systems indicate that the antioxidant mechanism can also proceed via Single Electron Transfer-Proton Transfer (SETPT) or Sequential Proton Loss Electron Transfer (SPLET). frontiersin.org The favorability of each pathway depends on the specific molecular structure and the surrounding environment. For the SPLET mechanism, lower Proton Affinity (PA) values are indicative of higher antioxidant potential. frontiersin.org The antioxidant properties of natural furan fatty acids are attributed to the electron transferability of the furan ring to peroxyl radicals or the addition of these radicals to the ring. nih.gov

Mechanistic Aspects of Antibacterial and Antifungal Action

The antimicrobial effects of furan-based compounds involve several distinct mechanisms, targeting different aspects of microbial physiology.

Antifungal Action: Research on dihydrofuran-2-one derivatives demonstrates potent fungicidal activity, particularly against pathogens like Candida albicans. nih.gov The primary mechanism of action is the disruption of the fungal cell membrane. Flow cytometry studies have shown that these compounds cause significant membrane damage, leading to cell death. nih.gov This is a common mechanism for various antifungal agents, which can interfere with the synthesis of essential membrane components like ergosterol (B1671047) or directly compromise membrane integrity. nih.govresearchgate.net Some agents are thought to act by chelating polyvalent metal cations (e.g., Fe³⁺) that are essential cofactors for enzymes involved in ergosterol biosynthesis. nih.gov

Antibacterial Action: A key antibacterial mechanism for furanone-containing compounds is the inhibition of quorum sensing (QS). ucc.ie Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors. ucc.ie Halogenated furanones have been shown to be effective inhibitors of the autoinducer-2 (B1199439) (AI-2) signaling molecule. ucc.ie It is believed that these furanones act as Michael acceptors, binding covalently to the AI-2 synthase enzyme, LuxS, and thereby blocking the production of the signal molecule. ucc.ie By disrupting QS, these compounds can reduce bacterial virulence without exerting direct bactericidal pressure, which may lower the likelihood of resistance development. ucc.ie

Furthermore, the antimicrobial activity of furan derivatives can also stem from the selective inhibition of various microbial enzymes that are essential for growth and survival. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of the this compound scaffold. By systematically modifying the substituents on the core ring system, researchers can identify key structural features that enhance therapeutic effects.

For antioxidant activity , SAR studies confirm that the presence and position of electron-donating groups are paramount. researchgate.netfrontiersin.org

Hydroxyl and Amine Groups: The introduction of a hydroxyl (-OH) or amine (-NH2) group onto a phenyl ring attached to the furan core generally enhances antioxidant capacity. A p-hydroxy substituted styryl furan derivative, for example, shows good antioxidant properties, whereas derivatives with electron-withdrawing groups (nitro, cyano, chloro) are inactive. researchgate.net

Halogenation: In certain flavonoid systems containing a benzopyran ring, the presence of halogen substituents can induce significant antioxidant properties. mdpi.com Specifically, 6,8-dihalogenated flavanones exhibit better free radical scavenging activity than their 6-monohalogenated counterparts. mdpi.com

For antimicrobial and cytotoxic activity , the nature and position of substituents play a defining role.

Lipophilicity and Steric Factors: In a series of dihydropyrimidine (B8664642) analogues, which share some structural similarities with substituted heterocycles, antibacterial activity was influenced by substituent electronics and position. Alkyl-substituted compounds showed modest growth inhibition, with a 4-isopropyl analogue being among the most potent. nih.gov This suggests that lipophilicity and steric bulk can be tuned to improve activity.

Aromatic Substituents: For cytotoxic activity against leukemia cells in a series of tetrahydrofuro[2,3-b]quinoline-3,4-diones, N-substituted benzyl (B1604629) derivatives displayed stronger inhibitory activity than the non-N-substituted versions. nih.gov In another study on 5-arylidene-2(5H)-furanones, an anthracenyl derivative showed the most potent cytotoxic activity, highlighting the importance of the appended aromatic system. researchgate.net

Heterocyclic Modifications: In the development of inhibitors of hypoxia-inducible factor-1 (HIF-1), SAR studies on YC-1, a furan-containing indazole derivative, showed that only the furan heterocycle at a specific position resulted in inhibitory activity. nih.gov Furthermore, a hydroxymethyl group was found to be a more effective substituent at a particular position than other groups. nih.gov

The following table summarizes key SAR findings for furanone and related heterocyclic systems:

Core StructureBiological ActivityFavorable SubstituentsUnfavorable SubstituentsReference
2-Styryl-furansAntioxidantp-hydroxy, amineNitro, cyano, chloro researchgate.net
Thieno[2,3-d]pyrimidinesAntioxidantElectron-donating groups (e.g., amine)- frontiersin.org
Tetrahydrofuro[2,3-b]quinolin-3,4-dionesCytotoxicity (Leukemia)N-substituted benzyl groupsNon-N-substituted derivatives nih.gov
DihydropyrimidinesAntibacterial (S. aureus)4-isopropyl, 3-chloro, 3,5-dichloroStrongly electron-donating groups nih.gov
3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazoleHIF-1 InhibitionFuran ring, hydroxymethyl groupOther heterocycles (e.g., benzoimidazole) nih.gov
5-Arylidene-2(5H)-furanonesCytotoxicity1,4-dimethoxy-9,10-dioxo anthracenyl- researchgate.net
3-Dithiocarbamic flavanonesAntioxidant6,8-dihalogenation, N-pyrrolidinyl, N-morpholinyl6-monohalogenation mdpi.com

These findings collectively suggest that the this compound system is a versatile scaffold. Its biological profile can be significantly modulated by introducing specific functional groups, such as hydroxyls for antioxidant effects or tailored lipophilic and aromatic groups to enhance antimicrobial and cytotoxic potential.

Applications in Organic Synthesis and Natural Product Chemistry

Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione as a Synthetic Building Block

The furo[2,3-b]furanone skeleton serves as a versatile synthetic building block, primarily due to its stereochemically defined and rigid structure. This framework is an attractive precursor for a variety of organic transformations, enabling the construction of more complex molecular architectures. bohrium.comresearchgate.net Furan (B31954) and its derivatives are well-established synthons in organic chemistry, valued for their ability to participate in reactions that proceed with dearomatization to yield nonaromatic products under mild conditions. acs.org This reactivity extends to fused ring systems like this compound.

The presence of lactone functionalities within the dione (B5365651) structure offers multiple reactive sites for nucleophilic attack, allowing for ring-opening reactions that can unmask new functional groups. These transformations are instrumental in elaborating the core structure into more complex target molecules. The dihydrofuran subunit, in particular, is a key "molecular building block" found in numerous natural products and biologically active compounds. researchgate.net Synthetic strategies often exploit the inherent reactivity of the furan ring system, which can be viewed as a bis(enol ether), making it a precursor to 1,4-dicarbonyl compounds through hydrolytic ring cleavage. acs.org

Researchers have developed various methods to construct the dihydrofuro[2,3-b]furan core, which can then be used in subsequent synthetic steps. The strategic application of these building blocks allows for the efficient assembly of intricate molecular frameworks that would be challenging to produce otherwise.

Total Synthesis of Complex Natural Products Featuring the Dihydrofuro[2,3-b]furan Core

The furo[2,3-b]furanone motif is a key structural feature in a diverse range of functionally embellished and biologically active natural products. bohrium.com Its presence in complex metabolites has spurred significant interest within the synthetic chemistry community, leading to the development of innovative strategies for their total synthesis. bohrium.com Natural products containing this core often exhibit potent biological activities, including anti-cancer, anti-HIV, and anti-microbial properties. bohrium.com

The total synthesis of these molecules represents a significant challenge due to the complexity of their architecture. Successful synthetic campaigns often hinge on the strategic construction of the central furofuranone skeleton. Over the past two decades, chemists have achieved the total synthesis of several structurally diverse families of bioactive metabolites that feature this core. Notable examples include:

Gracilioethers

Syringolides

Degraded Spongianes

These syntheses not only demonstrate the power of modern synthetic methods but also provide access to these rare natural products and their analogues for further biological evaluation. A review of synthetic efforts in this area highlights the various tactics employed to construct the furofuranone core and complete the synthesis of these challenging targets. bohrium.com For instance, the synthesis of L-(+)-Furanomycin, an antibacterial natural product, involves the careful construction of a substituted dihydrofuran ring. preprints.org Similarly, the total synthesis of Aflatoxin B2 features a related tetrahydrofuro[2,3-b]benzofuran ring system, underscoring the importance of this structural class. acs.org

Table 1: Examples of Natural Product Families Containing Furofuranone Motifs
Natural Product FamilyKey Structural MotifAssociated Biological Activity
GracilioethersFuro[2,3-b]furanoneNot specified in sources
SyringolidesFuro[2,3-b]furanoneNot specified in sources
Degraded SpongianesFuro[2,3-b]furanoneNot specified in sources
FuranomycinDihydrofuran α-amino acidAntibacterial preprints.org
Aflatoxin B2Tetrahydrofuro[2,3-b]benzofuranMycotoxin acs.org

Preparation of Pharmacologically Relevant Scaffolds

The dihydrofuro[2,3-b]furan core is a valuable scaffold for the development of new pharmacologically active agents. Its rigid structure and functional handles allow it to be incorporated into larger, more complex molecules designed to interact with biological targets. The 2(5H)-furanone ring, a component of the target molecule, is a known pharmacophore present in many drugs and natural products with activity against various microorganisms and viruses. nih.gov

One prominent example is the synthesis of 2,3,4,9-tetrahydrofuro[2,3-b]quinolin-3,4-dione derivatives. These compounds have been synthesized and evaluated for their cytotoxic effects on murine leukemia WEHI-3 cells. nih.gov The studies showed that the cytotoxic effects were dose-dependent and that specific substitutions on the molecular scaffold could enhance inhibitory activity against the cancer cells. nih.gov

Table 2: Pharmacological Applications of Furan-Based Scaffolds
Scaffold ClassTarget/ApplicationKey FindingReference
Tetrahydrofuro[2,3-b]quinolin-3,4-dionesCytotoxicity in Leukemia CellsN-substituted benzyl (B1604629) derivatives showed stronger inhibitory activity. nih.gov
Furan-based imidazolones and triazinonesCytotoxicity in Breast Cancer CellsCompounds induced G2/M phase cell cycle arrest and apoptosis. nih.gov
Furan-2(3H)-one derivativesAntiproliferative ActivitySeveral compounds showed potent cytotoxicity against various cancer cell lines. rsc.org
3,4-Dihalo-5-hydroxy-2(5H)-furanonesGeneral BioactivityDerivatives inhibit bacterial growth and biofilm formation. nih.gov

Role in Material Science

While applications of the specific compound this compound in material science are not widely documented, its parent heterocyclic ring system, 2,3-dihydrofuran (B140613) (DHF) , has emerged as a significant monomer for producing advanced polymers. This highlights the potential of the core structure in the development of novel, sustainable materials.

Researchers have developed a green, metal-free cationic polymerization of 2,3-dihydrofuran at room temperature to produce poly(2,3-dihydrofuran) (PDHF). nih.gov This process can generate high molecular weight polymers that exhibit impressive material properties. nih.govsemanticscholar.org The resulting thermoplastic is characterized by:

High Tensile Strength: Comparable to commercial polycarbonate. nih.gov

Toughness: Demonstrates significant durability. nih.gov

High Optical Clarity: Suitable for applications requiring transparency. nih.gov

Good Barrier Properties: Effective against oxygen, carbon dioxide, and water. nih.gov

These properties make PDHF a promising candidate for a range of applications, from food packaging to high-strength windows. nih.gov Significantly, 2,3-dihydrofuran can be synthesized in one step from 1,4-butanediol, a bio-alcohol that is already produced on an industrial scale, positioning PDHF as a strong, biorenewable, and potentially degradable plastic. nih.gov This connection demonstrates the latent value of the dihydrofuran skeleton, the fundamental structure of this compound, in the field of sustainable polymer chemistry.

Table 3: Properties of Poly(2,3-dihydrofuran)
PropertyValue/DescriptionPotential ApplicationReference
Monomer Source2,3-Dihydrofuran (from 1,4-butanediol)Biorenewable feedstock nih.gov
Polymerization MethodRoom temperature cationic polymerizationGreen, metal-free synthesis nih.gov
Tensile Strength70 MPaHigh-strength plastics, polycarbonate replacement nih.gov
Toughness14 MPaDurable materials nih.gov
Optical PropertiesHigh clarityTransparent windows, packaging nih.gov
Barrier PropertiesGood against O₂, CO₂, H₂OFood packaging nih.gov
End-of-LifeFacile oxidative degradation processDegradable plastic solution nih.gov

Future Perspectives and Research Directions

Development of Novel and Efficient Synthetic Routes

The development of new synthetic methodologies is crucial for accessing Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione and its analogues. While classical methods exist for related dihydrofuran structures, future research will likely pursue more sophisticated and efficient strategies.

One promising avenue is the development of novel bicyclization reactions, which can construct the fused furofuran core in a single, time-saving step without the need for a catalyst. nih.gov Another area of exploration is the adaptation of intramolecular cycloaddition reactions. For instance, strategies based on an intramolecular inverse-electron-demand Diels-Alder reaction, which has been successful for related dihydrofuro[2,3-b]pyridines, could be adapted for the synthesis of the dione (B5365651) target. researchgate.net Furthermore, the use of in-situ generated reactive intermediates, such as 2-oxyallyl cations reacting with functionalized furans, presents a versatile method for the regio- and stereoselective synthesis of related furofuranone systems. bath.ac.uk This approach is highly adaptable, allowing for significant molecular diversity by simply changing the substituents on the starting materials. bath.ac.uk

Exploration of Undiscovered Mechanistic Pathways

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for optimizing synthetic routes and predicting chemical behavior. For related heterocyclic systems, photochemical reactions proceeding through biradical intermediates have been proposed. nih.gov Future studies could investigate whether similar pathways are viable for the synthesis of the target dione, potentially using visible light as a trigger. nih.gov

Control experiments will be fundamental to elucidating these pathways. For example, the addition of a radical scavenger such as TEMPO during a proposed radical reaction can provide evidence for the involvement of such species; if the reaction is inhibited or only trace amounts of product are formed, it suggests a radical mechanism. nih.govmdpi.com The detailed study of cycloaddition pathways, such as the potential [3+2] cycloadditions, could reveal key intermediates and transition states, offering insights that could lead to improved reaction yields and selectivity. nih.gov

Advanced Computational Modeling for Property Prediction

Computational chemistry is a powerful tool for predicting the physicochemical properties of molecules like this compound, guiding experimental work and accelerating discovery. Public databases already provide computationally predicted data for this compound. epa.gov

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueUnit
Polarizability11.6ų
Henry's Law Constant3.09e-10atm-m³/mole

Source: U.S. Environmental Protection Agency epa.gov

Future research can employ more advanced computational models, such as Density Functional Theory (DFT), to move beyond basic property prediction. These methods can be used to calculate reaction energies, map potential energy surfaces, and identify the structures of transition states. Such calculations are invaluable for supporting or challenging proposed mechanistic pathways, for example, by determining the energetic feasibility of a proposed biradical intermediate or a specific cyclization pathway. nih.govrsc.org This synergy between computational modeling and experimental work can provide a detailed, molecular-level picture of the compound's reactivity.

Design of this compound Analogues with Tuned Reactivity

The systematic design and synthesis of analogues are a cornerstone of modern chemistry, allowing for the fine-tuning of a molecule's properties. For the this compound core, introducing a variety of substituents could significantly alter its reactivity and potential utility. Structure-activity relationship studies on related benzofuran (B130515) and naphthofuran systems have shown that the position and electronic nature of substituents can have a profound impact on biological activity. nih.govnih.gov

Future work could focus on preparing a library of analogues by introducing both electron-donating and electron-withdrawing groups at various positions on the bicyclic scaffold. Highly reactive halogenated furanones, which are versatile precursors in chemical synthesis, could serve as key intermediates. nih.gov The two labile halogen atoms on these furanones offer multiple sites for introducing other substituents through nucleophilic substitution reactions, enabling the creation of a diverse range of derivatives. nih.gov This approach would allow researchers to systematically probe how different functional groups influence the electronic structure and reactivity of the furofuran dione system.

Integration with Sustainable Chemistry Principles

Future synthetic work on this compound will increasingly incorporate the principles of green chemistry to minimize environmental impact. This involves developing protocols that use less hazardous substances, reduce energy consumption, and employ renewable resources.

A promising strategy is the use of visible-light-mediated reactions, which can often be performed under mild, environmentally friendly conditions without the need for metals, bases, or other catalysts. nih.govnih.gov Such photochemical methods have proven effective for the synthesis of related naphtho[2,3-b]furan-4,9-diones. mdpi.comnih.gov Another green approach is the use of natural, biodegradable catalysts. For example, the synthesis of other heterocyclic compounds has been successfully achieved using lemon juice as a natural acid catalyst under concentrated solar radiation, highlighting the potential of combining renewable energy sources with eco-friendly reagents. rsc.org Exploring solvent-free reaction conditions is another key aspect of sustainable chemistry that could be applied to future syntheses in this area. rsc.org

Q & A

Q. What are the established synthetic routes for preparing dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione derivatives?

Methodological Answer: A common approach involves cyclization reactions of substituted diols or ketones under acidic or thermal conditions. For example, derivatives like 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran are synthesized via bromination of tetraphenyl dihydrofuran precursors in dichloromethane, followed by crystallization from THF . Key steps include:

  • Refluxing precursors in anhydrous ethanol with catalysts (e.g., triethylamine) .
  • Slow solvent evaporation to obtain single crystals for structural validation .

Q. How is the crystal structure of dihydrofuro[2,3-b]furan derivatives characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Bond angles : C–O–C angles range from 119.7° to 120.6° in hexasubstituted derivatives .
  • Bond lengths : C=O bonds vary between 1.21–1.24 Å, influenced by electronic effects from substituents (e.g., bromine or phenyl groups) .
  • Data refinement : Hydrogen atoms are placed geometrically, with isotropic displacement parameters (Uiso) set to 1.2×Ueq of the parent atom .

Q. Table 1: Crystallographic Data for Representative Derivatives

CompoundBond Angles (°)C=O Bond Length (Å)Space GroupReference
3,4-Dibromo-tetraphenyl119.7–120.61.21–1.24P-1
7-Chloro-thiochromeno118.6–122.61.21 (C11–O2)P21/c

Advanced Research Questions

Q. How can contradictions in reported bond angles or reaction yields be resolved?

Methodological Answer: Contradictions often arise from experimental conditions or substituent effects. For example:

  • Bond angle variations : Compare SC-XRD data across derivatives. In 3,4-dibromo analogs, Br⋯Br contacts (3.5 Å) may distort angles , whereas electron-withdrawing groups (e.g., Cl) shorten C=O bonds .
  • Reaction yields : Optimize solvent polarity and temperature. THF improves crystallization efficiency over ethanol due to slower evaporation .

Q. What computational methods validate the stereochemistry and electronic properties of dihydrofurofuran derivatives?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA software to model electron density maps, correlating with SC-XRD data .
  • InChIKey validation : Cross-reference computed 3D structures (e.g., NIST’s 3d SD files) with experimental data to confirm stereochemistry .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯H or Br⋯Br contacts) to explain packing motifs .

Q. How do substituents influence the biological activity of dihydrofuro[2,3-b]furan derivatives?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Bromine or chlorine substituents enhance electrophilicity, potentially increasing reactivity in biological systems .
  • Phenyl groups : Improve stability via π-π stacking, as seen in tetraphenyl derivatives with enhanced crystallinity .
  • Structure-activity relationship (SAR) : Test analogs in enzyme inhibition assays, correlating substituent position (e.g., 3,4-dibromo vs. 2,5-dimethyl) with activity .

Data Contradiction Analysis

Q. Why do C=O bond lengths differ between dihydrofurofuran derivatives?

Example : In 7-chloro-thiochromeno derivatives, the C11–O2 bond (1.21 Å) is shorter than C7–O1 (1.24 Å) due to resonance stabilization from the pyridine nitrogen . Compare with non-aromatic analogs (e.g., 3,4-dimethyl derivatives), where C=O bonds average 1.23 Å .

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